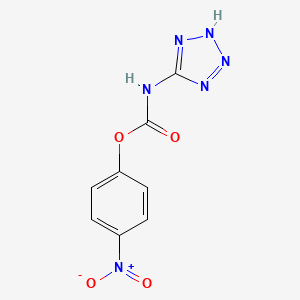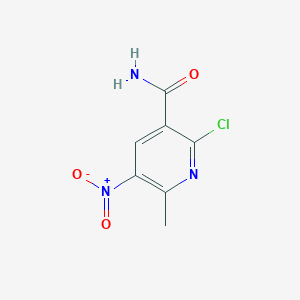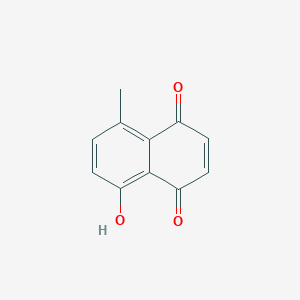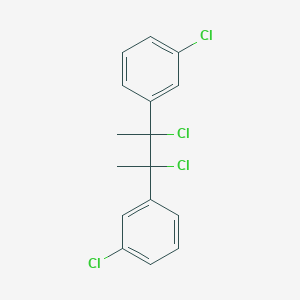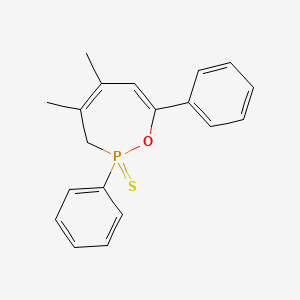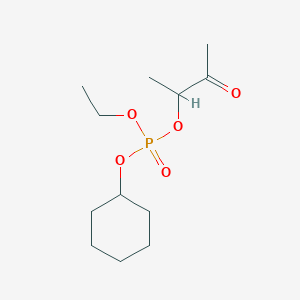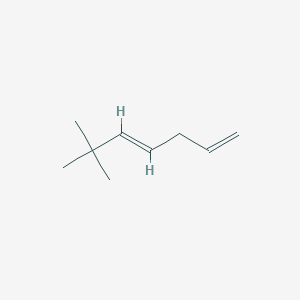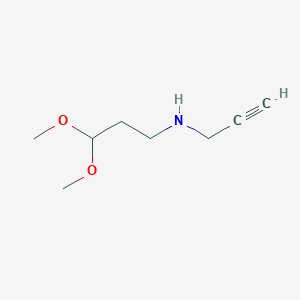
N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine is an organic compound that belongs to the class of propargylamines. This compound is characterized by the presence of a prop-2-yn-1-amine group attached to a 3,3-dimethoxypropyl chain. Propargylamines are known for their versatile applications in various fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine typically involves the reaction of propargylamine with 3,3-dimethoxypropyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the triple bond in the propargyl group to a single bond, forming saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Halogenated compounds and strong bases like sodium hydride are typically used.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted amines and derivatives.
Scientific Research Applications
N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The propargyl group is known to inhibit monoamine oxidase (MAO) enzymes, which play a role in the degradation of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the brain, potentially offering therapeutic benefits for neurodegenerative diseases.
Comparison with Similar Compounds
Similar Compounds
Propargylamine: A simpler analog with similar reactivity but lacking the 3,3-dimethoxypropyl group.
Rasagiline: A propargylamine derivative used as a drug for Parkinson’s disease.
Selegiline: Another propargylamine derivative with MAO inhibitory activity.
Uniqueness
N-(3,3-Dimethoxypropyl)prop-2-yn-1-amine is unique due to the presence of the 3,3-dimethoxypropyl group, which can impart different physicochemical properties and biological activities compared to simpler propargylamines. This structural modification can enhance its solubility, stability, and interaction with molecular targets.
Properties
CAS No. |
59066-98-7 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3,3-dimethoxy-N-prop-2-ynylpropan-1-amine |
InChI |
InChI=1S/C8H15NO2/c1-4-6-9-7-5-8(10-2)11-3/h1,8-9H,5-7H2,2-3H3 |
InChI Key |
TUAFOYVYXNSXRH-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCNCC#C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


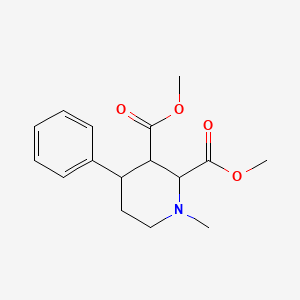
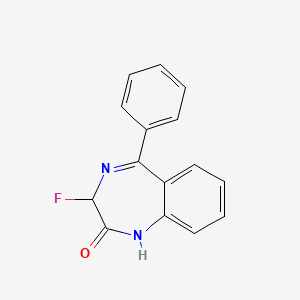
![6-[2-(2,4,6-Trianilinopyrimidin-5-yl)hydrazinylidene]cyclohexa-2,4-diene-1-thione](/img/structure/B14600023.png)
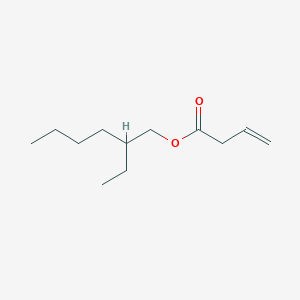
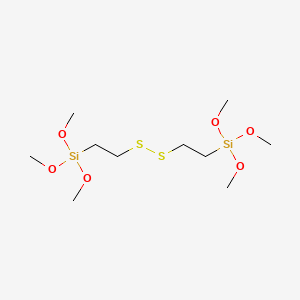
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(phenylsulfonyl)methyl]-](/img/structure/B14600040.png)
